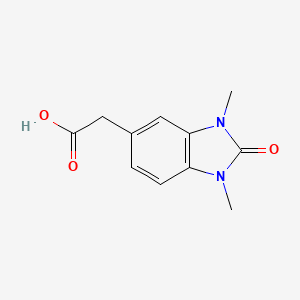

(1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid

Description

(1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid is a benzodiazole-derived carboxylic acid featuring a 1,3-dimethyl-substituted benzodiazole ring fused with a 2-oxo group and an acetic acid moiety at the 5-position.

Properties

IUPAC Name |

2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12-8-4-3-7(6-10(14)15)5-9(8)13(2)11(12)16/h3-5H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUQWLMROWXNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CC(=O)O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Ring Formation

A predominant strategy involves constructing the benzodiazole ring from o-phenylenediamine derivatives. For instance, 2-hydrazinyl-1H-benzimidazole serves as a key intermediate, reacting with β-keto-esters under controlled conditions to form the diazole backbone. In one protocol, dimethyl 3-oxopentanedioate undergoes condensation with hydrazine derivatives at 45°C in methanol, yielding pyrazole-fused intermediates. Subsequent saponification with lithium hydroxide (LiOH) converts ester groups to carboxylic acids, as demonstrated in the synthesis of 2-(1-(1H-benzo[d]imidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetic acid (70–99% yield).

Regioselective Functionalization of Preformed Benzodiazoles

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Reaction solvents critically influence yields and regioselectivity. Polar aprotic solvents like DMF facilitate cyclocondensation at elevated temperatures (75–100°C), whereas methanol and ethanol favor ester hydrolysis at lower temperatures (0–45°C). For instance, refluxing ethanol enables efficient cyclization of diethyl-2-methyl-3-oxoadipate with benzimidazole hydrazines, achieving 51% yield for ethyl 3-(1-(1H-benzo[d]imidazol-2-yl)-5-hydroxy-4-methyl-1H-pyrazol-3-yl)propanoate.

Catalytic and Stoichiometric Considerations

Sodium hydride (NaH) in DMF promotes intramolecular cyclization of oxazole intermediates, as seen in the synthesis of oxazolo[4,5-c]quinolin-4-one derivatives. Similarly, EDC/HOBt-mediated amidation efficiently converts carboxylic acids to amides, though this step is unnecessary for the target compound.

Comparative Analysis of Synthetic Pathways

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Substitution reactions can involve the replacement of hydrogen atoms or other substituents on the benzodiazole ring with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Methyl iodide, dimethyl sulfate, and various nucleophiles.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidizing agent used.

Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

Substitution Products: Substituted derivatives with different functional groups attached to the benzodiazole ring.

Scientific Research Applications

Chemistry

(1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as:

- Oxidation : Transforming the compound into oxides.

- Reduction : Producing alcohols or amines.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Benzodiazole oxides |

| Reduction | Sodium borohydride | Benzodiazole alcohols |

| Substitution | Halogens and nucleophiles | Functionalized benzodiazoles |

Biology

Research indicates potential biological activities associated with this compound:

- Antimicrobial Properties : Studies show effectiveness against various microbial strains.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

Medicine

In medicinal chemistry, (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid is explored for therapeutic applications:

- Drug Development : Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific targets.

Case Study Example:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Industry

This compound is utilized in the synthesis of specialized materials:

- Polymers and Dyes : Its chemical properties allow it to be incorporated into polymers with tailored functionalities.

Mechanism of Action

The mechanism by which (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The benzodiazole ring in the target compound can be compared to other heterocycles, such as benzodioxoles, benzothiazoles, and thiazolidinones, which differ in electronic properties and bioactivity:

Table 1: Comparison of Heterocyclic Cores

Key Observations :

- The 1,3-dimethyl substitution on the benzodiazole ring in the target compound likely enhances steric hindrance and lipophilicity compared to non-methylated analogs like 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid (MW 192.17) .

- Benzodioxole derivatives (e.g., 2-(benzo[d][1,3]dioxol-5-yl)acetic acid) exhibit strong electron-withdrawing effects due to the oxygen atoms, making them suitable for targeting enzymes like IDO1 .

Substituent Effects on Physicochemical Properties

Substituents on the aromatic ring and acetic acid moiety significantly influence solubility, acidity, and reactivity:

Table 2: Substituent Impact on Properties

Key Observations :

- The 1,3-dimethyl groups in the target compound increase molecular weight (219.22 vs. 192.17 for non-methylated benzodiazole) and may reduce aqueous solubility (higher LogP) .

Challenges :

Pharmaceutical Relevance

- Enzyme Inhibition : The benzodiazole core is common in kinase and protease inhibitors. Methylation may enhance binding to hydrophobic active sites .

- Antihyperglycemic Activity: Thiazolidinone analogs () show hypoglycemic effects, suggesting the target compound could be optimized for diabetes research .

Biological Activity

(1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the benzodiazole family and features a benzodiazole ring fused with an acetic acid moiety. The synthesis typically involves cyclization reactions using precursors under specific conditions, often employing radical initiators like azobisisobutyronitrile (AIBN) in organic solvents such as 1-propanol.

The biological activity of (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes involved in microbial growth, thus exhibiting antimicrobial properties . Additionally, it may modulate the activity of receptors and enzymes linked to cancer cell proliferation.

Anticancer Properties

Research indicates that this compound possesses significant anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast cancer cells (MCF-7). The compound has been shown to disrupt tubulin polymerization, thereby affecting the mitotic spindle formation during cell division .

Table 1: Antiproliferative Activity of (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10–33 | Tubulin destabilization |

| MDA-MB-231 | 23–33 | Apoptosis induction via G2/M arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial potential . It has shown efficacy against various bacterial strains and fungi, suggesting that it may serve as a lead compound for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the biological significance of (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid:

- Anticancer Study : A study demonstrated that the compound effectively inhibited the proliferation of MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents. The mechanism involved tubulin binding at the colchicine site, leading to cell cycle arrest and apoptosis .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against a panel of pathogens and found that the compound inhibited bacterial growth significantly at low concentrations. This positions it as a candidate for further development in antibiotic therapies .

Q & A

Q. What synthetic routes are commonly employed to prepare (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid?

A typical protocol involves refluxing precursors like sodium acetate and acetic acid with the appropriate benzodiazolyl intermediate under controlled conditions. For example, analogous syntheses of benzodiazole derivatives use reflux in acetic acid for 3–5 hours, followed by filtration and recrystallization from a DMF/acetic acid mixture . Specific adaptations may include adjusting stoichiometry or introducing reductive amination steps, as seen in related compounds involving formaldehyde and sodium triacetoxyborohydride .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups and connectivity. For crystallographic analysis, single-crystal X-ray diffraction refined via SHELXL (for small-molecule refinement) and visualized using ORTEP-3 (for thermal ellipsoid plots) provides high-resolution structural data . The WinGX suite facilitates data integration and validation .

Q. How should researchers assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is preferred for quantifying purity, while Thin-Layer Chromatography (TLC) offers rapid qualitative checks. Melting point analysis and elemental composition verification (via combustion analysis) further validate purity .

Q. What solvents are optimal for dissolving (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid?

The compound’s solubility is influenced by its polar functional groups. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective, though methanol or ethanol may suffice for less demanding applications. Solubility testing should precede experimental design to avoid precipitation during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of parameters such as temperature, reaction time, and catalyst loading is essential. For example, increasing the stoichiometry of sodium acetate in refluxing acetic acid enhances reaction efficiency in analogous syntheses . Kinetic studies via in-situ NMR or TLC monitoring can identify rate-limiting steps .

Q. What strategies resolve contradictions between experimental and computational structural data?

Discrepancies may arise from crystal packing effects or dynamic conformations in solution. Cross-validation using SHELXL (for crystallographic refinement) and density functional theory (DFT) calculations can reconcile differences. If twinning or disorder is suspected, SHELXD or SHELXE may improve phase resolution .

Q. How can mechanistic insights be derived from the compound’s synthesis?

Isotopic labeling (e.g., deuterated reagents) or trapping intermediates (e.g., using quenching agents) can elucidate reaction pathways. For reductive amination steps, monitoring pH and intermediate stability via LC-MS helps identify key mechanistic steps .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Poor crystallization may stem from conformational flexibility or solvent interactions. Vapor diffusion techniques with mixed solvents (e.g., hexane/ethyl acetate) or seeding with microcrystals can promote nucleation. SHELXC and SHELXD are useful for handling weak or incomplete diffraction data .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies under varying temperatures (e.g., 4°C vs. room temperature), humidity, and light exposure are critical. Accelerated degradation tests (e.g., 40°C/75% relative humidity) combined with HPLC monitoring can establish shelf-life recommendations. Storage under inert atmospheres (argon/nitrogen) minimizes oxidation .

Q. What advanced analytical techniques are employed to study its biological interactions?

Isothermal Titration Calorimetry (ITC) quantifies binding affinities with biomolecules, while Surface Plasmon Resonance (SPR) provides kinetic data. For metabolic studies, radiolabeled (e.g., ¹⁴C) analogs track uptake and degradation pathways, as demonstrated in studies on related acetic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.